3-Aminophenol

Catalog No.
S516025
CAS No.
591-27-5
M.F
C6H7NO
M. Wt
109.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Aminophenol

CAS Number

591-27-5

Product Name

3-Aminophenol

IUPAC Name

3-aminophenol

Molecular Formula

C6H7NO

Molecular Weight

109.13 g/mol

InChI

InChI=1S/C6H7NO/c7-5-2-1-3-6(8)4-5/h1-4,8H,7H2

InChI Key

CWLKGDAVCFYWJK-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)O)N

Solubility

1 to 10 mg/mL at 75° F (NTP, 1992)
0.25 M
Freely soluble in amyl alcohol and hot water; soluble in 40 parts cold water; very slightly soluble in petroleum ether
Soluble in toluene; very soluble in ethanol, ethyl ether; slightly soluble in benzene, dimethyl sulfoxide
Soluble in alkalies; slightly soluble in ligroin
Slightly soluble in benzene, toluene, chloroform; soluble in cold water; very soluble in acetonitrile, diethyl ether, ethyl acetate, acetone, ethanol, dimethyl sulfoxide, hot water
In water, 26.3 g/L (2.63x10+4 mg/L) at 20 °C

Synonyms

3-aminophenol, 3-aminophenol acetate, 3-aminophenol hydrochloride, 3-aminophenol monopotassium salt, 3-aminophenol monosodium salt, 3-aminophenol sulfate, m-aminophenol, meta-aminophenol

Canonical SMILES

C1=CC(=CC(=C1)[O-])[NH3+]

Isomeric SMILES

C1=CC(=CC(=C1)[O-])[NH3+]

Description

The exact mass of the compound 3-Aminophenol is 109.0528 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1 to 10 mg/ml at 75° f (ntp, 1992)0.25 mfreely soluble in amyl alcohol and hot water; soluble in 40 parts cold water; very slightly soluble in petroleum ethersoluble in toluene; very soluble in ethanol, ethyl ether; slightly soluble in benzene, dimethyl sulfoxidesoluble in alkalies; slightly soluble in ligroinslightly soluble in benzene, toluene, chloroform; soluble in cold water; very soluble in acetonitrile, diethyl ether, ethyl acetate, acetone, ethanol, dimethyl sulfoxide, hot waterin water, 26.3 g/l (2.63x10+4 mg/l) at 20 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1546. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Aminophenols - Supplementary Records. It belongs to the ontological category of aminophenol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.
  • Amphoteric molecule

    -Aminophenol can act as both an acid and a base due to the presence of the amino group (NH2) and the hydroxyl group (OH) in its structure [PubChem]. This amphoteric nature allows it to participate in various chemical reactions depending on the surrounding environment.

  • Reducing agent

    The amino group in 3-Aminophenol can readily donate an electron, making it a mild reducing agent [PubChem]. This property is valuable in various research applications, such as analytical chemistry and organic synthesis.

Applications of 3-Aminophenol in Scientific Research

Analytical Chemistry:

  • Spectrophotometric determination: 3-Aminophenol can be used as a coupling agent in spectrophotometric assays for the detection of various compounds, including sulfonamides []. It reacts with diazotized sulfonamides to form a colored azo product, which can be easily quantified by measuring its absorbance at a specific wavelength [].

Environmental Science:

  • Wastewater treatment: Studies have investigated the use of 3-Aminophenol as a model pollutant in wastewater treatment research. The effectiveness of different methods, such as photocatalysis with various light sources and iron catalysts, can be evaluated by monitoring the degradation rate of 3-Aminophenol in simulated wastewater.

Material Science:

  • Organic synthesis: 3-Aminophenol is a valuable intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and antioxidants []. Its reactivity allows it to be incorporated into different molecules, leading to the development of new materials with specific properties.

3-Aminophenol is an organic compound with the chemical formula C₆H₇NO. It is classified as an aromatic amine and a phenol, specifically the meta isomer of 2-aminophenol and 4-aminophenol. This compound features both an amino group (-NH₂) and a hydroxyl group (-OH) attached to a benzene ring, which contributes to its chemical reactivity and biological properties. 3-Aminophenol is typically encountered as a white to light yellow crystalline solid and has applications in various fields, including dye manufacturing and pharmaceuticals .

  • 3-Aminophenol is harmful if swallowed or inhaled and can cause serious eye irritation.
  • It is toxic to aquatic life and may cause long-lasting harmful effects.
  • The LD50 (oral, rat) is 924 mg/kg, indicating moderate toxicity.
  • 3-Aminophenol is combustible and has a flash point of 178 °C.
Of conformationally selected 3-aminophenol ..." class="citation ml-xs inline" data-state="closed" href="https://pubs.aip.org/aip/jcp/article/140/12/124202/211842/Chemical-reactions-of-conformationally-selected-3" rel="nofollow noopener" target="_blank"> . Such studies are crucial for understanding the fundamental reaction mechanisms and potential applications in material science and pharmacology.

3-Aminophenol has been studied for its biological activities, particularly in relation to its potential pharmacological effects. It has been found to possess antioxidant properties, which may contribute to its protective effects against oxidative stress. Additionally, derivatives of 3-aminophenol have been explored for their anticancer activities and roles in inhibiting certain enzymes involved in disease processes .

Several methods exist for synthesizing 3-aminophenol:

  • Caustic Fusion: This method involves heating 3-aminobenzenesulfonic acid with sodium hydroxide at high temperatures (approximately 245°C) for several hours .
  • Substitution Reaction: Another approach involves reacting resorcinol with ammonium hydroxide under specific conditions to yield 3-aminophenol .
  • Reduction of Nitro Compounds: It can also be synthesized by reducing nitrophenols using various reducing agents, such as iron filings or catalytic hydrogenation.

3-Aminophenol is utilized in various applications:

  • Dye Manufacturing: It serves as an intermediate in the production of fluorescent dyes, such as rhodamine B.
  • Hair Dyes: The compound is commonly used in hair coloring products due to its ability to form stable colorants.
  • Thermoplastic Stabilizers: It acts as a stabilizer for chlorine-containing thermoplastics, enhancing their thermal stability .

3-Aminophenol shares structural similarities with other aminophenols but possesses unique characteristics that differentiate it from its isomers:

Compound NameStructureKey Differences
2-AminophenolC₆H₇NO (ortho position)More reactive due to proximity of amino and hydroxyl groups; used in different dye applications.
4-AminophenolC₆H₇NO (para position)Exhibits different solubility and reactivity patterns; often used in analgesics like paracetamol.
ResorcinolC₆H₄(OH)₂Lacks amino group; primarily used in adhesives and dyes rather than pharmaceuticals.

The unique positioning of the amino group in 3-aminophenol allows for distinct chemical properties and applications compared to its positional isomers .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

M-aminophenol appears as white crystals or off-white flakes. (NTP, 1992)
DryPowde

Color/Form

White prisms from toluene or water
White crystals

XLogP3

0.6

Exact Mass

109.0528

Boiling Point

327 °F at 11 mm Hg (NTP, 1992)
164 °C at 11 mm Hg

Density

1.195 g/cu cm

LogP

0.21 (LogP)
log Kow = 0.21 at pH 5.6

Appearance

Solid powder

Melting Point

253 to 259 °F (NTP, 1992)
123.0 °C
123 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

L3WTS6QT82

Related CAS

38171-54-9 (mono-hydrochloride salt)
51-81-0 (hydrochloride)
68239-81-6 (sulfate)

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation];
H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

1.86X10-3 mm Hg at 25 °C (est)

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

591-27-5

Wikipedia

3-Aminophenol

Use Classification

Cosmetics -> Hair dyeing
Environmental transformation -> Pesticide transformation products (metabolite, successor)

Methods of Manufacturing

... 3-Aminophenol cannot be obtained easily by reduction. It is made mainly by the reaction of 3-aminobenzenesulfonic acid with sodium hydroxide or by the reaction of resorcinol with ammonia. Substitution of the sulfonic acid group in 3-aminobenzenesulfonic acid is accomplished by caustic soda fusion (5 - 6 hr; 240 - 245 °C). The product is purified by vacuum distillation. Alternatively, resorcinol reacts with ammonia, for example, in the presence of diammonium phosphate and arsenic pentoxide or ammonium sulfite to form 3-aminophenol. The compound also may be made by hydrolysis of 3-aminoaniline
Manufactured by redn of m-nitrophenol
Fusion of m-sulfanilic acid with caustic soda and subsequent extraction of the melt with ether.

General Manufacturing Information

Synthetic dye and pigment manufacturing
Phenol, 3-amino-: ACTIVE
AMINOPHENOL EXISTS IN 3 ISOMERIC FORMS.
IN JAPAN, M-AMINOPHENOL IS INGREDIENT IN CHELATING RESIN USEFUL FOR REMOVING HEAVY METAL IONS FROM INDUST WASTE WATER.

Analytic Laboratory Methods

NEW DETECTION REAGENT FOR IDENTIFICATION & SEMIQUANTITATIVE DETERMINATION OF AMINOPHENOLS IN POLLUTED WATER USING THIN LAYER CHROMATOGRAPHY IS PRESENTED. /AMINOPHENOLS/
DETERMINATION OF AMINOPHENOL ISOMERS BY HIGH-SPEED LIQUID CHROMATOGRAPHY. /AMINOPHENOLS/
SEMIQUANTITATIVE DETERMINATION OF M-AMINOPHENOL BY THIN LAYER CHROMATOGRAPHY.
M-AMINOPHENOL IS REACTED WITH KIO4 TO GIVE INTENSE RED COLOR, WHICH IS MEASURED, COLORIMETRICALLY, @ 500 NM.
THIN LAYER CHROMATOGRAPHIC DETERMINATION OF AMINOPHENOLS. /AMINOPHENOLS/

Storage Conditions

Store in tightly closed containers in a cool, well-ventilated area. Aminophenols must be stored to avoid contact with strong oxidizers (such as chlorine, bromine, and fluorine), since violent reactions occur. /Aminophenols/

Interactions

An investigation was carried out of the effects of ortho-aminophenol (95556) (o-AP), meta-aminophenol (591275) (m-AP), para-aminophenol (123308) (p-AP) & acetaminophen (103902) (AAP) on the induction of preneoplastic lesions in the liver & kidney of male Fischer-344-rats by N-ethyl-N-hydroxyethylnitrosamine (13147256) (EHEN). The rats in this 52 wk investigation included those give 0.1% EHEN in their drinking water for 2 wk & then, beginning 1 wk later, given 0.8% of either o-AP, m-AP, p-AP or AAP in the basal diet for 49 wk; those given EHEN & thereafter only the basal diet; & those given one of the test cmpds without prior EHEN admin. Body, liver & kidney weights were determined for sacrificed rats, & liver sections were subjected to immunohistochemical exam of glutathione-S-transferase placental type (GSTP) positive foci. The numbers of GSTP positive foci in the liver were significantly decreased in rats given o-AP, m-AP, p-AP or AAP after EHEN as compared to values for rats given EHEN alone. However, lowered incidences of GSTP positive foci were observed only in rats given o-AP or AAP after EHEN. Only p-AP & AAP gave significantly higher incidences of microadenoma & adenoma in the kidney.

Dates

Modify: 2023-08-15
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